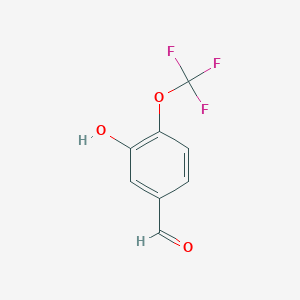

3-Hydroxy-4-(trifluoromethoxy)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)14-7-2-1-5(4-12)3-6(7)13/h1-4,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJKNDILDUPKTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697707 | |

| Record name | 3-Hydroxy-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208078-41-4 | |

| Record name | 3-Hydroxy-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3 Hydroxy 4 Trifluoromethoxy Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group is the primary site for a multitude of chemical transformations, including nucleophilic additions, oxidation, reduction, and condensation reactions. The electrophilicity of the carbonyl carbon, influenced by the adjacent aromatic ring and its substituents, governs the course and efficiency of these reactions.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. libretexts.orglibretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orgyoutube.com The reactivity of the aldehyde is enhanced by the electron-withdrawing nature of the trifluoromethoxy group, which increases the partial positive charge on the carbonyl carbon.

Common nucleophiles used in these reactions include organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li), as well as enolates and other carbon nucleophiles. youtube.comorgsyn.org For instance, the addition of a Grignard reagent to 3-Hydroxy-4-(trifluoromethoxy)benzaldehyde would be expected to produce a secondary alcohol after an acidic workup. The reaction must be carried out with a protected hydroxyl group to prevent the Grignard reagent from acting as a base.

Another important class of nucleophilic additions involves the use of trifluoromethylating agents. Reagents such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), in the presence of a fluoride (B91410) source, can introduce a trifluoromethyl group, leading to the formation of a trifluoromethylated secondary alcohol. semanticscholar.org This is a significant transformation in the synthesis of fluorine-containing compounds. nih.gov

Oxidation to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-Hydroxy-4-(trifluoromethoxy)benzoic acid. This transformation is a common and crucial step in the synthesis of various derivatives.

A variety of oxidizing agents can be employed for this purpose. nih.gov Common laboratory-scale methods include the use of potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder oxidants like silver oxide (Ag2O). Green chemistry approaches have also been developed, utilizing hydrogen peroxide in the presence of a catalyst, which offers a more environmentally benign pathway. nih.gov For example, the oxidation of various aldehydes to carboxylic acids has been successfully achieved using hydrogen peroxide and a selenium catalyst. nih.gov Another method involves the anaerobic oxidation of aldehydes under hydrothermal conditions using metal salts like Fe(NO3)3, which can achieve high yields. nih.gov

| Oxidizing Agent | Typical Conditions | Product | General Yield Range |

| Potassium Permanganate (KMnO4) | Basic solution, heat | 3-Hydroxy-4-(trifluoromethoxy)benzoic acid | Good to Excellent |

| Jones Reagent (CrO3/H2SO4) | Acetone, 0°C to rt | 3-Hydroxy-4-(trifluoromethoxy)benzoic acid | High |

| Silver(I) Oxide (Ag2O) | Basic solution (e.g., NaOH/H2O) | 3-Hydroxy-4-(trifluoromethoxy)benzoic acid | Good to Excellent |

| Hydrogen Peroxide (H2O2) | Catalytic Selenium, Water | 3-Hydroxy-4-(trifluoromethoxy)benzoic acid | Good to Excellent nih.gov |

This table presents generalized conditions for aldehyde oxidation; specific conditions for this compound may require optimization.

Reduction to Alcohol Derivatives

The reduction of the aldehyde functionality in this compound yields the corresponding primary alcohol, (3-Hydroxy-4-(trifluoromethoxy)phenyl)methanol. This is a fundamental transformation that converts the electrophilic aldehyde into a nucleophilic alcohol.

Several reducing agents are effective for this purpose. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones, and it is generally tolerant of other functional groups. youtube.com Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that also readily reduces aldehydes to primary alcohols. youtube.com Catalytic hydrogenation, using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2), is another effective method.

| Reducing Agent | Typical Solvent | Product | General Yield Range |

| Sodium Borohydride (NaBH4) | Methanol or Ethanol | (3-Hydroxy-4-(trifluoromethoxy)phenyl)methanol | High to Quantitative |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF, followed by aqueous workup | (3-Hydroxy-4-(trifluoromethoxy)phenyl)methanol | High to Quantitative |

| Catalytic Hydrogenation (H2/Pd-C) | Ethanol or Ethyl Acetate | (3-Hydroxy-4-(trifluoromethoxy)phenyl)methanol | High to Quantitative |

This table presents generalized conditions for aldehyde reduction; specific conditions for this compound may require optimization.

Condensation Reactions (e.g., Schiff Base Formation)

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. semanticscholar.orgnih.govresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (-C=N-). nih.gov

The formation of Schiff bases is often catalyzed by either acid or base and is typically reversible. nih.gov These compounds are important intermediates in organic synthesis and can be used to prepare a wide variety of heterocyclic compounds and other complex molecules. semanticscholar.org The reaction of this compound with a primary amine, such as aniline (B41778) or its derivatives, would yield the corresponding N-(3-hydroxy-4-(trifluoromethoxy)benzylidene)aniline.

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. niscpr.res.innih.gov Active methylene compounds are those with a CH2 group flanked by two electron-withdrawing groups, such as malonic acid derivatives, cyanoacetates, or malononitrile. nih.govorientjchem.org

In the context of this compound, the Knoevenagel condensation provides a route to α,β-unsaturated compounds. nih.gov For example, its reaction with malononitrile, catalyzed by a base like piperidine (B6355638) or an ionic liquid, would yield 2-(3-hydroxy-4-(trifluoromethoxy)benzylidene)malononitrile. niscpr.res.inresearchgate.net This product contains a new carbon-carbon double bond and can serve as a precursor for further synthetic manipulations.

| Active Methylene Compound | Catalyst | Product Type |

| Malononitrile | Piperidine, [MeHMTA]BF4 niscpr.res.in | α,β-Unsaturated dinitrile |

| Diethyl malonate | Piperidine, TiCl4/Et3N | α,β-Unsaturated diester |

| Ethyl cyanoacetate | Base (e.g., NaOEt) | α,β-Unsaturated cyanoester |

| Barbituric acid | Fe3O4 nanoparticles orientjchem.org | Benzylidenebarbiturate derivative |

This table illustrates typical reactants and catalysts for the Knoevenagel condensation.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group on the aromatic ring of this compound is another key site for chemical modification. Its acidity allows it to participate in reactions such as ether and ester formation. These reactions are often used to protect the hydroxyl group during transformations involving the aldehyde moiety or to introduce new functional groups to alter the molecule's properties.

A common reaction is etherification, typically achieved via the Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form a phenoxide ion. This nucleophilic phenoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form an ether. The selective protection of a hydroxyl group in a similar molecule, 3,4-dihydroxybenzaldehyde (B13553), has been demonstrated using various alkyl halides in the presence of a base like sodium bicarbonate. nih.gov

Esterification is another important derivatization. The hydroxyl group can be acylated using an acyl halide or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. For example, reacting this compound with acetyl chloride would yield 2-(trifluoromethoxy)-5-formylphenyl acetate. In some synthetic strategies, a hydroxyl group is first esterified and then subjected to other transformations. rasayanjournal.co.in

The choice of reaction (etherification vs. esterification) and the specific reagents used allow for the introduction of a wide array of functional groups, significantly expanding the synthetic utility of this compound as a versatile chemical intermediate.

Etherification and Esterification Reactions

The phenolic hydroxyl group of this compound is the primary site for etherification and esterification reactions. These transformations are fundamental for modifying the compound's properties and for creating advanced intermediates for multistep syntheses.

Etherification: The hydroxyl group can be converted into an ether linkage through reactions like the Williamson ether synthesis. This typically involves deprotonating the phenol (B47542) with a suitable base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. The choice of base and reaction conditions is crucial to ensure selectivity and high yield. For instance, in analogous structures like 3,4-dihydroxybenzaldehyde, selective alkylation can be achieved by carefully controlling the reaction conditions, where the acidity of the different phenolic hydroxyls dictates the outcome. nih.gov In a related synthesis, the hydroxyl group of 3,4-dihydroxybenzaldehyde is reacted with sodium chlorodifluoroacetate in the presence of a base like sodium carbonate to yield a difluoromethoxy group, demonstrating the feasibility of etherification at this position. google.com

Esterification: The synthesis of esters from the phenolic hydroxyl group can be accomplished through several methods. A common approach is the reaction with an acyl halide or an acid anhydride in the presence of a base. Alternatively, direct condensation with a carboxylic acid, known as Fischer esterification, can be employed, often catalyzed by a strong acid. More contemporary methods utilize coupling agents to facilitate the reaction under milder conditions. organic-chemistry.org Oxidative esterification, where the aldehyde is directly reacted with an alcohol in the presence of an oxidizing agent and catalyst, is another potential route, although it targets the aldehyde function rather than the hydroxyl group. researchgate.net

The following table summarizes typical conditions for these reactions, extrapolated from general procedures and reactions on similar substrates.

| Reaction Type | Reagent(s) | Catalyst/Base | Solvent | General Conditions |

|---|---|---|---|---|

| Etherification (Williamson) | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | K₂CO₃, NaH, or NaHCO₃ | DMF, Acetonitrile (B52724), or Acetone | Room temperature to moderate heating. |

| Esterification | Acyl Chloride or Anhydride | Pyridine or Triethylamine | DCM, Chloroform | 0°C to room temperature. |

| Esterification (Fischer) | Carboxylic Acid | H₂SO₄ (catalytic) | Excess alcohol or inert solvent | Reflux. |

Phenolic Functional Group Transformations

Beyond ether and ester formation, the phenolic hydroxyl group is a gateway to other critical chemical transformations. One of the most significant is its conversion into a trifluoromethanesulfonate (B1224126) group, commonly known as a triflate (-OTf). This is achieved by reacting the phenol with triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) in the presence of a non-nucleophilic base like pyridine.

The triflate group is an outstanding leaving group, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net This transformation is pivotal because it converts a relatively unreactive C-O bond into a highly reactive site for carbon-carbon bond formation, significantly expanding the synthetic utility of the original molecule.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound is controlled by the cumulative electronic effects of the aldehyde, hydroxyl, and trifluoromethoxy substituents. The positions available for substitution are C2, C5, and C6.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The outcome of electrophilic aromatic substitution is determined by the directing influence of the existing groups.

Hydroxyl (-OH) group at C3: This is a strongly activating, ortho, para-directing group due to its powerful positive mesomeric (+M) effect. It strongly directs incoming electrophiles to positions 2 and 5.

Trifluoromethoxy (-OCF₃) group at C4: This group is strongly deactivating due to the intense negative inductive (-I) effect of the fluorine atoms, which overrides its weak +M effect. nih.gov It acts as a meta-director, guiding electrophiles to positions 2 and 6 relative to itself.

Aldehyde (-CHO) group at C1: This is a deactivating, meta-directing group due to its -I and negative mesomeric (-M) effects. It directs electrophiles to positions 3 and 5.

The directing effects of the substituents are therefore in competition. The hydroxyl group is the most powerful activating and directing group present. Its ortho, para-directing influence is expected to dominate, favoring substitution at positions 2 and 5. However, position 5 is also meta to the deactivating aldehyde group. Position 2 is ortho to the hydroxyl group and meta to the trifluoromethoxy group. Steric hindrance from the adjacent aldehyde group at position 1 might slightly disfavor substitution at position 2 compared to position 6. Ultimately, the powerful activation by the hydroxyl group makes positions 2 and, particularly, 5 the most probable sites for electrophilic attack.

Influence of Trifluoromethoxy and Hydroxyl Groups on Aromatic Reactivity

Activating Influence: The hydroxyl group is the sole activating group. Its ability to donate electron density into the ring via resonance significantly enhances the ring's nucleophilicity, particularly at the positions ortho and para to it.

Deactivating Influence: Both the trifluoromethoxy and aldehyde groups are strongly deactivating. The -OCF₃ group withdraws electron density primarily through induction, while the -CHO group does so through both induction and resonance. nih.gov

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Ring (e.g., Suzuki, Heck)

Metal-catalyzed cross-coupling reactions provide a powerful method for forming new carbon-carbon bonds at the aromatic ring. For these reactions to occur, the hydroxyl group at C3 must first be converted into a more suitable leaving group, such as a triflate (-OTf), as discussed previously. The resulting 3-triflyloxy-4-(trifluoromethoxy)benzaldehyde is an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl triflate with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org This method is highly versatile for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the C3 position. organic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the aldehyde present on the substrate. rsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl triflate with an alkene to form a substituted alkene. wikipedia.orgrsc.org This reaction introduces a new vinyl group at the C3 position. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand to stabilize the catalyst. libretexts.org

The table below outlines typical catalytic systems used for these reactions.

| Reaction | Catalyst Precursor | Ligand (if applicable) | Base | Coupling Partner |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃ | PPh₃, PCy₃, or SPhos | K₃PO₄, K₂CO₃, or Cs₂CO₃ | Aryl/Alkenyl Boronic Acid |

| Heck Reaction | Pd(OAc)₂ or PdCl₂ | P(o-tolyl)₃ or PPh₃ | Et₃N, K₂CO₃, or KOAc | Alkene (e.g., Styrene, Acrylate) |

Spectroscopic and Structural Characterization Techniques in Research on 3 Hydroxy 4 Trifluoromethoxy Benzaldehyde

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, different spectroscopic methods provide complementary pieces of information about the molecular framework, functional groups, and electronic system of 3-Hydroxy-4-(trifluoromethoxy)benzaldehyde.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its structure.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The aldehydic proton (-CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm. The phenolic hydroxyl proton (-OH) would also be a singlet, with a chemical shift that can vary depending on the solvent and concentration. The three aromatic protons on the benzene (B151609) ring would present as a complex splitting pattern, predictable from their substitution pattern, in the aromatic region (approximately 6.5-8.0 ppm).

¹³C NMR: The ¹³C NMR spectrum would confirm the carbon skeleton. The carbonyl carbon of the aldehyde group is the most deshielded, appearing around 190 ppm. The aromatic carbons would produce signals between 110 and 160 ppm, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet splitting due to coupling with the fluorine atoms. The carbon of the trifluoromethoxy group itself would also be visible, with its chemical shift influenced by the three fluorine atoms.

¹⁹F NMR: Given the presence of the trifluoromethoxy (-OCF₃) group, ¹⁹F NMR is an essential technique. It would show a single, sharp signal, confirming the presence and electronic environment of the three equivalent fluorine atoms. The chemical shift of this peak provides valuable information about the electron-withdrawing nature of the group and its interaction with the aromatic ring.

Due to a lack of publicly available experimental data for this specific isomer, a representative data table cannot be provided.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The sharp, strong absorption of the aldehyde C=O stretch would be prominent around 1680-1700 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. Crucially, strong absorptions corresponding to the C-F and C-O-C stretches of the trifluoromethoxy group would be expected, typically in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations and the symmetric C-F stretching modes are often strong in the Raman spectrum, whereas the O-H stretch is typically weak. This complementarity aids in a more complete vibrational assignment. nih.gov

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the presence of the benzene ring conjugated with the carbonyl group gives rise to characteristic absorptions. Expected transitions include the π → π* transitions of the aromatic system and the n → π* transition of the carbonyl group. nist.gov The precise wavelength of maximum absorbance (λ_max) is influenced by the electronic effects of the hydroxyl (-OH) and trifluoromethoxy (-OCF₃) substituents on the aromatic ring. This technique is particularly useful for quantitative analysis and for monitoring reactions involving changes in the conjugated system.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₅F₃O₃), high-resolution mass spectrometry would confirm its molecular weight with high precision. chemicalbook.comscbt.com The analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. While experimental data for this specific isomer is not widely available, predicted data for the isomeric compound 4-hydroxy-3-(trifluoromethoxy)benzaldehyde (B1631108) indicates the expected molecular ion peaks. uni.lu The fragmentation pattern would likely involve the initial loss of a hydrogen atom, the formyl radical (-CHO), or cleavage related to the trifluoromethoxy group, providing further structural confirmation. docbrown.info

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 207.02635 |

| [M+Na]⁺ | 229.00829 |

| [M-H]⁻ | 205.01179 |

| [M]⁺ | 206.01852 |

Data based on predictions for the isomer 4-hydroxy-3-(trifluoromethoxy)benzaldehyde, which has the same molecular formula and mass. uni.lu

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. nih.gov It would also reveal the packing of molecules in the crystal lattice and elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which significantly influence the compound's physical properties. Currently, the crystal structure for this compound is not available in public databases.

Chromatographic and Analytical Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for separating components of a mixture, making them essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining chemical purity. For a polar compound like this, a reverse-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be effective for separating it from non-polar impurities. sielc.comnih.gov A GC analysis could also be employed, often after derivatization of the polar hydroxyl group, to assess purity and detect volatile impurities. Commercial suppliers of the isomeric compound 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde specify a purity of ≥98.0% as determined by GC. thermofisher.com

Reaction Monitoring: Both GC and HPLC can be used to monitor the progress of a chemical reaction to synthesize this compound. Small aliquots can be taken from the reaction mixture over time and analyzed to measure the disappearance of starting materials and the appearance of the product. researchgate.net This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize by-product formation.

Computational and Theoretical Studies on 3 Hydroxy 4 Trifluoromethoxy Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with remarkable accuracy. These methods solve the Schrödinger equation for a given molecule, providing a wealth of information about its structure and reactivity.

Density Functional Theory (DFT) Studies for Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method that maps the electron density of a molecule to determine its energy and, consequently, its stable geometric structure. For 3-Hydroxy-4-(trifluoromethoxy)benzaldehyde, DFT calculations, likely employing a basis set such as B3LYP/6-311++G(d,p), would be used to find the optimized molecular geometry where the forces on all atoms are minimized. niscpr.res.in This process yields crucial data on bond lengths, bond angles, and dihedral angles.

The optimized structure of this compound is expected to have a planar benzene (B151609) ring, with the aldehyde, hydroxyl, and trifluoromethoxy groups attached. The internal geometry of these substituent groups and their orientation relative to the ring are key outputs of the optimization. For instance, the planarity of the aldehyde group with respect to the benzene ring is a critical factor influencing the molecule's electronic properties.

Interactive Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Length | C-O (hydroxyl) | ~1.36 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Length | C=O (aldehyde) | ~1.22 Å |

| Bond Length | C-H (aldehyde) | ~1.11 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Bond Angle | C-C-O (hydroxyl) | ~118° |

| Bond Angle | C-C-O (ether) | ~120° |

| Bond Angle | O-C-F | ~109.5° |

Note: These are illustrative values based on typical DFT calculations for similar molecules and are subject to variation based on the specific level of theory and basis set used.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

DFT calculations are also instrumental in predicting various spectroscopic parameters. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be compared with experimental data to validate the computational model. For this compound, predicted ¹H NMR chemical shifts would help in assigning the signals from the aromatic protons, the aldehyde proton, and the hydroxyl proton. Similarly, ¹³C NMR predictions would identify the chemical shifts for each carbon atom in the molecule.

Vibrational frequency analysis not only predicts the IR spectrum but also confirms that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated frequencies can be assigned to specific vibrational modes, such as the C=O stretch of the aldehyde, the O-H stretch of the hydroxyl group, and various aromatic C-H and C-C stretching and bending modes.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity.

Interactive Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These are illustrative values based on typical DFT calculations for similar molecules.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. niscpr.res.in It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate step-by-step pathways of chemical reactions. For this compound, theoretical studies would primarily focus on how its unique combination of substituents—a hydroxyl (-OH), a trifluoromethoxy (-OCF3), and a formyl (-CHO)—influences the reactivity of both the aromatic ring and the aldehyde functional group.

Key Areas of Computational Investigation:

Nucleophilic Addition to the Carbonyl Group: The aldehyde group is a primary site for nucleophilic attack. The reactivity of the carbonyl carbon is modulated by the electronic effects of the ring substituents. The trifluoromethoxy group is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon. nih.gov Conversely, the hydroxyl group is an electron-donating group by resonance. libretexts.org DFT calculations can be employed to model the potential energy surface of reactions, such as the Henry reaction (addition of a nitronate) or addition of organometallic reagents. nih.gov These calculations would identify the transition state structures and compute the activation energy barriers, thereby predicting the kinetic feasibility of the reaction.

Electrophilic Aromatic Substitution: The benzene ring itself can undergo electrophilic substitution, although it is generally deactivated by the presence of the electron-withdrawing aldehyde and trifluoromethoxy groups. youtube.com The hydroxyl group, being a powerful activating ortho-, para-director, competes with these deactivating effects. libretexts.org Computational models can predict the most likely position for substitution (the C-2, C-5, or C-6 positions) by calculating the energies of the transition states and the Wheland intermediates (sigma complexes) for electrophilic attack at each available site. The relative energies of these intermediates would provide a clear picture of the regioselectivity governed by the interplay of the substituents. acs.org

Hypothetical Research Findings:

A computational study could compare the activation energies for different potential reaction pathways. For instance, in an electrophilic substitution reaction, the directing effects of the substituents would be quantified.

Table 1: Hypothetical DFT-Calculated Activation Energies (ΔG‡) for Electrophilic Bromination

| Position of Substitution | Relative Activation Energy (kcal/mol) | Predicted Outcome |

| C-2 (ortho to -OH) | 0.0 | Major Product |

| C-6 (ortho to -CHO) | +5.2 | Minor Product |

| C-5 (meta to -OH) | +8.9 | Trace/Not Formed |

Note: This table is illustrative, based on established principles of electrophilic aromatic substitution. The values represent a plausible outcome from a DFT study, where the hydroxyl group's directing effect is dominant.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are critical to its interactions with other molecules. Conformational analysis and molecular dynamics simulations provide detailed insight into these structural properties.

Conformational Analysis:

This involves identifying the most stable arrangements of the atoms (conformers) and the energy barriers for rotation around single bonds. For this molecule, the key torsional angles are those associated with the C-O bond of the trifluoromethoxy group and the C-C bond of the aldehyde group.

-OCF3 Group Conformation: Unlike a methoxy (B1213986) group which tends to be planar with the benzene ring, the trifluoromethoxy group is known to prefer a conformation where the O-CF3 bond is orthogonal (perpendicular) to the plane of the aryl ring. nih.gov This preference is attributed to a combination of steric bulk and hyperconjugative interactions between the oxygen lone pairs and the C-F antibonding orbitals (n_O → σ*_C–F). nih.gov

-CHO Group Conformation: The aldehyde group is typically coplanar with the aromatic ring to maximize conjugation. However, the presence of the adjacent bulky -OCF3 group could induce some out-of-plane torsion.

Computational methods can generate a potential energy surface by systematically rotating these bonds. This allows for the precise determination of the dihedral angles in the lowest energy conformers and the energy of the transition states that separate them. rsc.org

Table 2: Hypothetical Conformational Data from Computational Analysis

| Parameter | Conformer 1 (Global Minimum) | Transition State 1 |

| Dihedral Angle (C3-C4-O-C) | 90.2° | 0.0° |

| Dihedral Angle (C2-C3-C(H)=O) | 179.5° | 178.0° |

| Relative Energy (kcal/mol) | 0.0 | +4.5 |

Note: This table presents hypothetical data consistent with theoretical expectations for trifluoromethoxy-substituted aromatics. It illustrates the energetic preference for the orthogonal -OCF3 conformation.

Molecular Dynamics (MD) Simulations:

MD simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior in a specific environment, such as in a solvent. nih.govacs.org For this compound, an MD simulation could reveal:

The time-averaged distribution of conformations and the frequency of transitions between them.

The flexibility of the trifluoromethoxy group and its rotational dynamics.

The nature of intermolecular hydrogen bonds formed between the hydroxyl group and solvent molecules (e.g., water) or other reagents. nih.gov This is crucial for understanding its solubility and reactivity in solution.

Together, these computational techniques offer a comprehensive, atom-level understanding of the structure, reactivity, and dynamics of this compound, guiding further experimental investigation.

Advanced Applications in Chemical Sciences and Materials Research for 3 Hydroxy 4 Trifluoromethoxy Benzaldehyde and Its Derivatives

Role as a Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups on the benzene (B151609) ring of 3-Hydroxy-4-(trifluoromethoxy)benzaldehyde allows it to serve as a versatile building block in the synthesis of more complex molecules. The aldehyde can participate in a wide range of chemical reactions, including condensations, oxidations, and reductions, while the hydroxyl group can be derivatized, for instance, through etherification or esterification. This dual reactivity enables its use in multi-step synthetic pathways to produce a variety of sophisticated chemical structures.

Synthesis of Fluorinated Molecular Architectures

The introduction of fluorine-containing groups, such as the trifluoromethoxy group, into organic molecules is a well-established strategy for modifying their physical, chemical, and biological properties. mdpi.com this compound serves as a key starting material for constructing larger, more complex fluorinated molecules. The aldehyde functionality provides a reactive site for chain extension and the formation of new carbon-carbon or carbon-nitrogen bonds.

For instance, the related compound, 3-hydroxyl-4-difluoromethoxy benzaldehyde (B42025), is a crucial intermediate in the synthesis of Roflumilast, a pharmaceutical agent. rsc.org This highlights the role of such substituted benzaldehydes in creating high-value, complex molecular targets. The general synthetic utility is further demonstrated in reactions like the Horner-Wadsworth-Emmons olefination, where aldehydes are converted into alkenes, providing a pathway to unsaturated fluorinated phosphonates. mdpi.com The reactivity of the aldehyde group in this compound allows it to be a cornerstone in the modular assembly of diverse fluorinated scaffolds. mdpi.com

Precursor for Advanced Ligands and Catalysts

Schiff bases, which are compounds containing a carbon-nitrogen double bond, are readily synthesized through the condensation reaction of an aldehyde with a primary amine. These compounds and their metal complexes have applications in catalysis and materials science. This compound can be reacted with various amines to produce a wide array of Schiff base ligands.

The resulting ligands, which feature both the trifluoromethoxy group and a phenolic hydroxyl group, can coordinate with a variety of metal ions to form stable complexes. These complexes have potential applications as catalysts in organic synthesis. For example, palladium complexes with Schiff base ligands have been successfully used to catalyze Suzuki cross-coupling reactions, a powerful method for forming carbon-carbon bonds. fishersci.ca The specific electronic properties imparted by the trifluoromethoxy group can influence the catalytic activity and stability of the resulting metal complex. The synthesis of Schiff bases from substituted hydroxybenzaldehydes is a well-documented approach to creating new ligands for catalysis and other applications. sciensage.inforesearchgate.net

Contributions to Materials Science

The incorporation of fluorinated building blocks like this compound into larger molecular systems is a key strategy for developing advanced materials with enhanced properties. The trifluoromethoxy group is particularly effective at improving thermal stability and chemical inertness.

Incorporation into Polymers for Property Modification (e.g., Thermal Stability, Chemical Resistance)

While specific polymers synthesized directly from this compound are not extensively documented in publicly available literature, its structure suggests significant potential for creating high-performance polymers. The presence of both a hydroxyl and an aldehyde group allows it to be incorporated into various polymer backbones through reactions like polycondensation.

Potential Polymer Architectures and Their Properties:

| Polymer Type | Potential Synthetic Route | Anticipated Property Enhancement |

| Fluorinated Polyimides | Derivatization to a diamine, followed by polycondensation with a dianhydride. | The trifluoromethyl group is known to enhance the thermal stability of polyimides. rsc.orgresearchgate.net |

| Poly(Schiff Base)s | Polycondensation with a diamine. | These polymers are known for their thermal stability. daikinchemicals.com |

| Fluorinated Phenolic Resins | Condensation with phenol (B47542) or other phenolic compounds under acidic or basic conditions. | Fluoropolymers generally exhibit excellent chemical resistance. holscot.comnih.gov |

| Polyesters/Polyethers | Reduction of the aldehyde to an alcohol, followed by polycondensation with a dicarboxylic acid (for polyesters), or etherification reactions. | Introduction of the -OCF3 group can improve thermal stability and hydrophobicity. mdpi.com |

Development of Functional Materials and Smart Systems

The unique electronic and structural characteristics of this compound make it a candidate for the development of functional materials, including liquid crystals. Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and their alignment can be controlled by external stimuli like electric fields.

Research has shown that Schiff bases derived from trifluoromethyl-substituted benzaldehydes can exhibit liquid crystalline behavior. researchgate.net For example, the condensation of 3-trifluoromethylbenzaldehyde with alkyloxy anilines has yielded compounds with nematic liquid crystal phases. researchgate.net The rigid core provided by the aromatic rings and the imine linkage, combined with the influence of the trifluoromethyl group and terminal alkyl chains, are key factors in the formation of these mesophases. Given the structural similarities, it is highly probable that Schiff bases derived from this compound could also form the basis for new liquid crystal materials. bldpharm.comthermofisher.com

Applications in Agrochemical Research and Development

Many modern agrochemicals incorporate fluorine atoms or fluorine-containing groups to enhance their efficacy and stability. The trifluoromethyl and related groups are prevalent in a number of commercial herbicides and insecticides. nih.gov

While direct agrochemical applications of this compound are not widely reported, its structural motifs are present in known active compounds. For example, a highly active post-emergent herbicide, methyl 3-hydroxy-4-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]pentanoate, contains a substituted hydroxyphenoxy moiety that is structurally related. researchgate.net Furthermore, many herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, and effective inhibitors often feature a substituted benzoyl group. jmchemsci.com The benzaldehyde structure itself has been shown to possess insecticidal properties, suggesting that its derivatives could be explored for novel crop protection agents. uni.lunih.gov The combination of the hydroxyl, aldehyde, and trifluoromethoxy groups makes this compound a valuable scaffold for the synthesis and discovery of new agrochemicals.

Synthesis of Novel Compounds with Potential Agrochemical Properties

The chemical architecture of this compound provides a versatile platform for the synthesis of new molecules with potential agrochemical applications. The hydroxyl and aldehyde functionalities are primary sites for derivatization, enabling the creation of extensive libraries of compounds for biological screening.

One common synthetic route involves the conversion of the phenolic hydroxyl group into an ether linkage. This is particularly relevant as many commercial herbicides are diaryl ethers. For instance, the reaction of this compound with a suitable aryl or heteroaryl halide under Williamson ether synthesis conditions can yield novel diaryl ethers. The resulting aldehyde can then be further modified, for example, by oxidation to a carboxylic acid or reduction to an alcohol, to explore a wider chemical space.

Another important class of derivatives is Schiff bases, formed by the condensation of the aldehyde group with primary amines. documentsdelivered.comfao.orgnih.govsemanticscholar.org This reaction is typically straightforward and allows for the introduction of a vast range of substituents via the amine component. The resulting imine (-CH=N-) linkage is known to be crucial for the biological activity of many compounds. documentsdelivered.comresearchgate.net Similarly, the aldehyde can be reacted with hydroxylamine (B1172632) to form oximes, or with various hydrazines to produce hydrazones. These functional groups are present in a number of active agrochemicals.

The trifluoromethyl group, a related fluoroalkyl substituent, has been shown to be a key component in a number of potent agrochemicals. For example, compounds bearing a trifluoromethyl group have demonstrated significant herbicidal activity. This underscores the potential of the trifluoromethoxy group in the design of new agrochemicals.

Table 1: Potential Synthetic Transformations of this compound for Agrochemical Discovery

| Reactive Site | Reaction Type | Reagents/Conditions | Potential Derivative Class |

| Aldehyde Group | Condensation | Primary Amines (R-NH₂) | Schiff Bases |

| Condensation | Hydroxylamine (NH₂OH) | Oximes | |

| Condensation | Hydrazines (R-NHNH₂) | Hydrazones | |

| Oxidation | e.g., KMnO₄, H₂O₂ | Carboxylic Acids | |

| Reduction | e.g., NaBH₄ | Alcohols | |

| Hydroxyl Group | Williamson Ether Synthesis | Alkyl/Aryl Halides (R-X), Base | Ethers |

| Esterification | Acyl Chlorides/Anhydrides, Base | Esters | |

| Aromatic Ring | Electrophilic Aromatic Substitution | e.g., Halogenation, Nitration | Ring-Substituted Derivatives |

Structure-Activity Relationship Studies in Agrochemical Contexts (without specific product names)

While specific structure-activity relationship (SAR) data for derivatives of this compound is not extensively published in publicly available literature, valuable insights can be drawn from studies on analogous compounds. The primary goal of SAR studies in an agrochemical context is to understand how different parts of a molecule contribute to its biological activity, with the aim of designing more potent and selective agents.

The trifluoromethoxy group is a critical determinant of activity. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the uptake and transport of the molecule within the target pest or weed. Studies on other fluorinated compounds have shown that the presence of a trifluoromethyl or trifluoromethoxy group on a phenyl ring is often associated with high biological activity. For instance, in a series of N-phenylbenzamide derivatives, the presence of a trifluoromethoxy group at certain positions resulted in higher antifungal activity.

The nature of the substituent at the 3-position (originally a hydroxyl group) is also crucial. If this group is converted into an ether, the nature of the group introduced can dramatically affect the activity spectrum. For example, in related phenoxy herbicides, the type of substituent on the second phenyl ring dictates the herbicidal potency and selectivity.

The functional group derived from the aldehyde is another key modulator of activity. The conversion of the aldehyde to a Schiff base, oxime, or hydrazone introduces new steric and electronic features that can influence how the molecule interacts with its biological target. For example, in a series of aroyl hydrazones, the presence and position of hydroxyl groups were found to be important for antimicrobial activity. For triazole compounds, electronic properties have been identified as key factors influencing their bioactivities.

Table 2: General Structure-Activity Relationship (SAR) Insights for Benzaldehyde-Based Agrochemicals

| Molecular Feature | Influence on Activity | Rationale/Examples from Analogous Compounds |

| 4-(Trifluoromethoxy) Group | Generally enhances activity and uptake | High lipophilicity and electron-withdrawing nature improve membrane permeability and metabolic stability. Trifluoromethyl groups are key in many herbicides. |

| 3-Hydroxy Group/Ether Linkage | Modulates binding and selectivity | The nature of the substituent at this position can influence interaction with the target enzyme or receptor. The type of ether linkage is critical in diaryl ether herbicides. |

| Aldehyde-Derived Functional Group | Determines mode of action and potency | Conversion to Schiff bases, oximes, or hydrazones introduces different steric and electronic profiles, affecting target binding. The imine group in Schiff bases is often essential for activity. documentsdelivered.comresearchgate.net |

| Substituents on Derivative Moiety | Fine-tunes activity and spectrum | Substituents on the amine part of a Schiff base or the second ring of an ether derivative can be varied to optimize potency against specific pests or weeds. |

Future Research Directions and Unexplored Avenues for 3 Hydroxy 4 Trifluoromethoxy Benzaldehyde

Development of More Efficient and Sustainable Synthetic Methodologies

The current synthetic routes to 3-Hydroxy-4-(trifluoromethoxy)benzaldehyde, while established, offer considerable scope for improvement in terms of efficiency, sustainability, and cost-effectiveness. Future research in this area is likely to focus on several key aspects:

Greener Synthetic Pathways: The development of synthetic methods that minimize the use of hazardous reagents and solvents, reduce waste generation, and improve atom economy is a paramount goal. This could involve the exploration of catalytic systems, such as biocatalysis or chemocatalysis, to replace stoichiometric reagents.

Flow Chemistry Approaches: The use of continuous flow reactors for the synthesis of this compound could offer significant advantages in terms of reaction control, safety, and scalability. Flow chemistry can enable precise control over reaction parameters, leading to higher yields and purities.

Novel Starting Materials: Investigating alternative and more readily available starting materials for the synthesis of this compound could lead to more economical production processes. This may involve developing new synthetic disconnections that start from commodity chemicals.

| Potential Improvement Area | Key Objectives | Anticipated Benefits |

| Green Chemistry | Reduce waste, minimize hazardous substances | Environmental and economic advantages |

| Flow Chemistry | Enhance reaction control, improve scalability | Increased efficiency and safety |

| Alternative Starting Materials | Utilize abundant and cheaper precursors | Cost reduction in synthesis |

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The reactivity of this compound is largely dictated by its aldehyde and hydroxyl groups. However, the influence of the trifluoromethoxy group on the reactivity of these functional groups is an area ripe for exploration. Future research will likely delve into:

Trifluoromethoxy-Directed Reactions: Investigating how the strongly electron-withdrawing trifluoromethoxy group modulates the reactivity of the aromatic ring and the ortho-hydroxyl group could uncover novel transformation pathways. This could include selective functionalization of the aromatic ring or new cyclization reactions.

Multicomponent Reactions: The use of this compound in multicomponent reactions (MCRs) to rapidly build molecular complexity is a promising avenue. Designing new MCRs that incorporate this aldehyde could lead to the efficient synthesis of diverse chemical libraries.

Photoredox and Electrochemical Methods: The application of modern synthetic techniques like photoredox catalysis and electrosynthesis to this molecule could unlock new reactivity patterns that are not accessible through traditional thermal methods.

In-Depth Mechanistic Studies of Key Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for optimizing existing methods and developing new ones. Future research should focus on:

Isotopic Labeling Studies: The use of isotopically labeled starting materials can help to elucidate the movement of atoms during a reaction, providing definitive evidence for proposed mechanisms.

Computational Mechanistic Elucidation: In conjunction with experimental studies, computational chemistry can be a powerful tool for mapping out reaction energy profiles and identifying key intermediates and transition states.

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are poised to play an increasingly important role in the study of this compound. Future efforts in this domain will likely include:

Predictive Reactivity Models: The development of computational models that can accurately predict the reactivity of this compound in various chemical environments would be highly valuable for designing new reactions and synthetic routes.

In Silico Screening of Derivatives: Computational tools can be used to design and screen virtual libraries of derivatives of this compound for desired properties, such as biological activity or materials science applications. This can help to prioritize synthetic targets and reduce the experimental workload.

DFT Studies on Electronic Properties: Density Functional Theory (DFT) calculations can provide a deep understanding of the electronic structure of the molecule and how the interplay of its functional groups influences its properties and reactivity.

| Computational Approach | Research Focus | Potential Outcome |

| Predictive Reactivity Models | Forecasting reaction outcomes | Accelerated discovery of new reactions |

| In Silico Screening | Virtual evaluation of derivatives | Prioritization of synthetic targets |

| DFT Studies | Analysis of electronic structure | Deeper understanding of molecular properties |

Integration into Emerging Fields of Chemical Science

The unique structural features of this compound make it an attractive candidate for integration into a variety of emerging fields of chemical science. Future research could explore its application in:

Materials Science: The incorporation of this compound into polymers, metal-organic frameworks (MOFs), or other advanced materials could lead to novel properties. The trifluoromethoxy group, in particular, can impart unique characteristics such as thermal stability and hydrophobicity.

Chemical Biology: As a potential precursor to biologically active molecules, this compound could be used in the development of chemical probes or tools to study biological processes. Its derivatives could be designed to interact with specific biological targets.

Supramolecular Chemistry: The hydroxyl and aldehyde groups can participate in hydrogen bonding and other non-covalent interactions, making this molecule a potential building block for the construction of complex supramolecular assemblies.

Q & A

Q. What are the established synthetic routes for 3-Hydroxy-4-(trifluoromethoxy)benzaldehyde, and what reaction conditions are critical for optimal yield?

Answer: The synthesis typically involves condensation reactions or functional group modifications. For example:

- Schiff base formation : Reacting 4-(trifluoromethoxy)benzaldehyde with amines under basic conditions (e.g., potassium carbonate in ethanol) .

- Coumarin derivatives : Condensation with 4-hydroxycoumarin under reflux with a base (e.g., ethanol and glacial acetic acid) .

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Higher temperatures accelerate reaction but may degrade sensitive groups |

| Solvent | Ethanol/DMF | Polarity affects solubility of intermediates |

| Catalyst | Glacial acetic acid (5 drops) | Facilitates imine formation in Schiff bases |

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of spectroscopic and chromatographic methods:

- NMR : Confirm substitution patterns (e.g., trifluoromethoxy group at C4, hydroxyl at C3) .

- HPLC-MS : Detect impurities (<1% by area normalization) and verify molecular ion peaks (e.g., m/z 210.11 for [M+H]+) .

- FT-IR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad peak ~3200 cm⁻¹) groups .

Q. What safety precautions are recommended when handling this compound in the laboratory?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (first-aid measures include 15-minute flushing with water) .

- Ventilation : Use fume hoods due to potential volatile byproducts (e.g., trifluoromethoxy intermediates) .

- Toxicology : Limited data available; follow EFSA guidelines for analogous fluorinated aldehydes (e.g., minimal exposure limits) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy and hydroxyl groups influence reactivity in cross-coupling reactions?

Answer: The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, reducing electron density at the benzene ring and directing electrophilic substitution to the ortho/para positions. The hydroxyl group (-OH) enhances nucleophilicity at adjacent positions, enabling selective functionalization. For example:

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:

- Isotopic labeling : Use ¹³C-labeled analogs to distinguish overlapping NMR signals (e.g., carbonyl vs. aromatic carbons) .

- Computational modeling : Compare experimental IR/NMR with DFT-predicted spectra (e.g., Gaussian09 at B3LYP/6-311+G(d,p)) .

- X-ray crystallography : Resolve ambiguous substitution patterns (e.g., confirming hydroxyl vs. methoxy orientation) .

Q. How does this compound compare to structurally similar benzaldehydes in biological assays?

Answer:

Mechanistic Insight : The hydroxyl group enhances hydrogen bonding with biological targets, while -OCF₃ improves metabolic stability .

Q. What methodologies are used to assess the environmental impact or degradation pathways of this compound?

Answer:

- Photodegradation studies : Expose to UV light (λ = 254 nm) and analyze by LC-MS for breakdown products (e.g., trifluoroacetic acid) .

- Biodegradation assays : Incubate with Pseudomonas spp. and monitor via CO₂ evolution (OECD 301B guidelines) .

- Ecotoxicity : Use Daphnia magna acute toxicity tests (EC₅₀) to evaluate aquatic impact .

Data Contradiction Analysis

Q. Why might reported yields for Schiff base derivatives vary across studies?

Answer: Variations arise from:

- Steric hindrance : Bulky substituents on amines reduce imine formation efficiency .

- Moisture sensitivity : Hydrolysis of intermediates in non-anhydrous conditions .

- Catalyst loading : Excess acid (e.g., glacial acetic acid) may protonate amines, slowing reaction .

Resolution : Optimize water content (<0.1% by Karl Fischer titration) and use molecular sieves .

Regulatory and Compliance Considerations

Q. What regulatory frameworks apply to the use of this compound in pharmaceutical research?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.